N-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]glycine
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Overview
Description
- N-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]glycine, also known as 4-acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine or triazinamide, has the molecular formula C6H10N4O2 .
- It belongs to a class of compounds with interesting structural features, combining a spirocyclic chromene moiety with a triazine ring.
Preparation Methods
- Synthetic routes for N-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]glycine are not widely documented. research suggests that it can be synthesized through specific reactions involving triazines and chromenes.
- Industrial production methods remain proprietary, but optimization of synthetic pathways is ongoing.
Chemical Reactions Analysis
- N-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]glycine may undergo various reactions:
Oxidation: Potential oxidation sites include the methyl group or the spirocyclic chromene.
Reduction: Reduction of the keto group could yield a corresponding alcohol.
Substitution: The acetyl group may undergo substitution reactions.
- Common reagents and conditions depend on the specific reaction type and functional groups involved.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with enzymes, receptors, and cellular processes.
Medicine: N-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]glycine may have pharmacological applications.
Industry: Its unique structure may find use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action remains an active area of study. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- While detailed comparisons are scarce, N-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]glycine stands out due to its spirocyclic chromene-triazine fusion.
- Similar compounds include oxolinic acid (CAS: 14698-29-4) and related 4-hydroxy-2-quinolones .
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C22H25NO6 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[[2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H25NO6/c1-13-15-9-14-5-8-22(6-3-2-4-7-22)29-17(14)11-18(15)28-21(27)16(13)10-19(24)23-12-20(25)26/h9,11H,2-8,10,12H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
BTTNSQRWSRVNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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